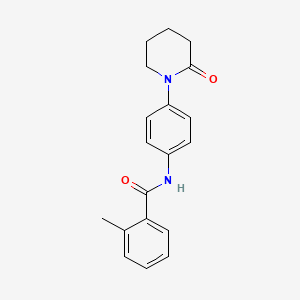
2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been reported to retain potent binding activity .Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives structurally related to 2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide have shown promising anticancer activities. For instance, compounds synthesized from similar molecular backbones have been evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in certain cases. This highlights the potential of these compounds in cancer therapy research (Ravinaik et al., 2021).
Anti-proliferative Agents
Another study focused on the synthesis and evaluation of novel quinuclidinone derivatives, which share a similar design approach to the compound of interest, as potential anti-cancer agents. These compounds have shown significant anti-proliferative activities against specific cancer cell lines, supporting their further development as cancer treatments (Soni et al., 2015).
Anti-acetylcholinesterase Activity
The research also extends into neurological applications, where certain piperidine derivatives have demonstrated potent anti-acetylcholinesterase activities. These findings suggest potential uses in treating neurodegenerative diseases, such as Alzheimer's disease, by enhancing cholinergic transmission (Sugimoto et al., 1990).
Histone Deacetylase Inhibition
Compounds with structural similarities have been reported to act as histone deacetylase (HDAC) inhibitors, playing a crucial role in gene expression. This has implications for cancer therapy, as HDAC inhibitors can induce cell cycle arrest, apoptosis, and block cancer cell proliferation. Such compounds have entered clinical trials, showing promise as anticancer drugs (Zhou et al., 2008).
Antimicrobial and Antibacterial Studies
Further research into structurally related compounds has demonstrated antibacterial activity, indicating potential applications in developing new antimicrobial agents. This is particularly relevant in the fight against drug-resistant bacterial infections, showcasing the broader pharmacological potential of compounds within this chemical family (Adam et al., 2016).
Propiedades
IUPAC Name |
2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-6-2-3-7-17(14)19(23)20-15-9-11-16(12-10-15)21-13-5-4-8-18(21)22/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMNZCJCCJYMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)
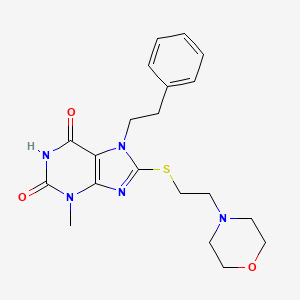

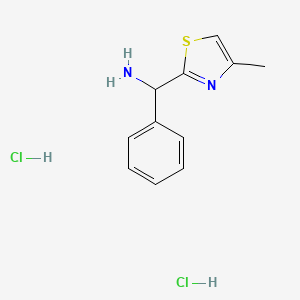
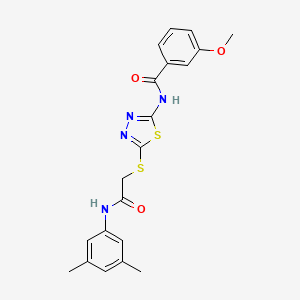
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)
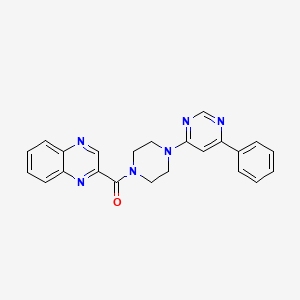
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)
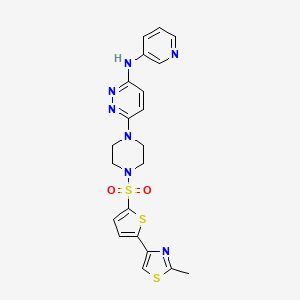
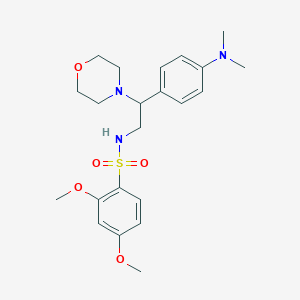
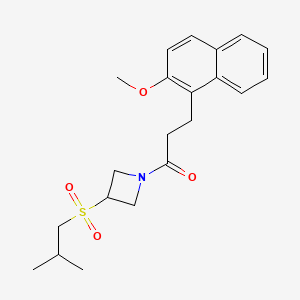
![2-(2-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2859030.png)
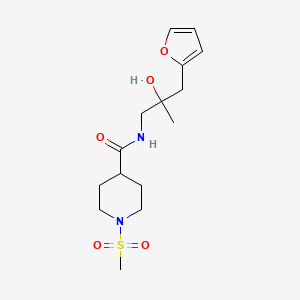
![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)